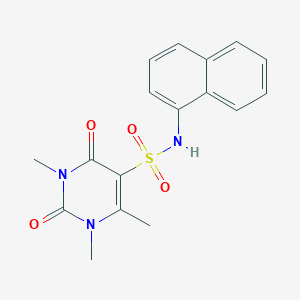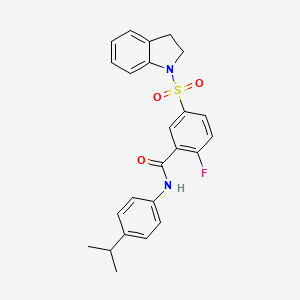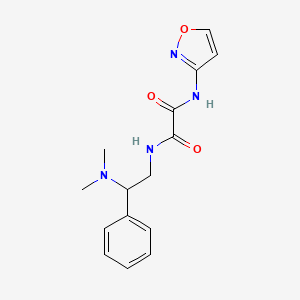
1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-angiogenic properties and has shown promising results in preclinical and clinical trials.
Scientific Research Applications
Sulfonamide Inhibitors in Medicinal Chemistry
Sulfonamide compounds, encompassing a wide range of derivatives including 1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide, play significant roles across various therapeutic domains. These compounds are recognized for their antibacterial properties and have expanded into areas such as antiviral, anticancer, and neurodegenerative disease treatments. The versatility of sulfonamides is highlighted by their application in addressing conditions like cancer, glaucoma, inflammation, and dandruff, showcasing their broad medicinal relevance (Gulcin & Taslimi, 2018).
Naphthalimide-Based Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, exhibit extensive potential in medicinal applications. Their ability to interact with biological molecules makes them candidates for anticancer agents, antibacterial, antifungal, and antiviral drugs, among others. Naphthalimide derivatives are under investigation for their potential as diagnostic agents, pathologic probes, and cell imaging agents, indicating their importance in both therapeutic and diagnostic capacities (Gong et al., 2016).
Environmental Impact and Human Health
The presence of sulfonamides in the environment, a consequence of their widespread use, poses challenges to human health and ecosystems. These compounds, derived mainly from agricultural activities, have been linked to changes in microbial populations with potential health hazards. This underscores the necessity of understanding and managing the environmental footprint of such chemicals (Baran et al., 2011).
properties
IUPAC Name |
1,3,4-trimethyl-N-naphthalen-1-yl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-15(16(21)20(3)17(22)19(11)2)25(23,24)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRGNWMQSYWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)


![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)


![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)

![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2689866.png)
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)